1-(Pyrazin-2-yl)propan-1-amine dihydrochloride

CAS No.: 1630907-31-1

Cat. No.: VC2978888

Molecular Formula: C7H13Cl2N3

Molecular Weight: 210.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1630907-31-1 |

|---|---|

| Molecular Formula | C7H13Cl2N3 |

| Molecular Weight | 210.1 g/mol |

| IUPAC Name | 1-pyrazin-2-ylpropan-1-amine;dihydrochloride |

| Standard InChI | InChI=1S/C7H11N3.2ClH/c1-2-6(8)7-5-9-3-4-10-7;;/h3-6H,2,8H2,1H3;2*1H |

| Standard InChI Key | DMOPLTAINMKFIB-UHFFFAOYSA-N |

| SMILES | CCC(C1=NC=CN=C1)N.Cl.Cl |

| Canonical SMILES | CCC(C1=NC=CN=C1)N.Cl.Cl |

Introduction

Chemical Identity and Structure

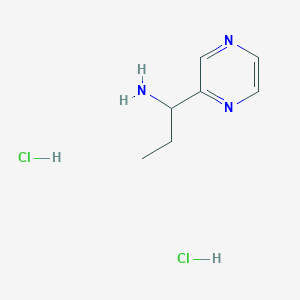

1-(Pyrazin-2-yl)propan-1-amine dihydrochloride, identified by CAS number 1630907-31-1, is structurally composed of a pyrazine core with a propylamine substituent at the 2-position, forming a dihydrochloride salt. The compound's molecular formula is C7H13Cl2N3, derived from the parent compound 1-(Pyrazin-2-yl)propan-1-amine (C7H11N3) combined with two hydrochloride molecules . This structure grants the compound unique chemical properties that differentiate it from similar heterocyclic derivatives.

The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms in para positions, serves as the core structure. The propylamine side chain attached at the 2-position of the pyrazine ring contributes to the compound's reactivity and potential binding capabilities in biological systems. The presence of the dihydrochloride salt significantly enhances water solubility compared to the free base form, making it more suitable for various research applications .

Chemical Identifiers and Physical Properties

The following table presents the key chemical identifiers and physical properties of 1-(Pyrazin-2-yl)propan-1-amine dihydrochloride:

| Property | Value |

|---|---|

| PubChem CID | 91825999 |

| CAS Number | 1630907-31-1 |

| Molecular Formula | C7H13Cl2N3 |

| Molecular Weight | 210.10 g/mol |

| IUPAC Name | 1-pyrazin-2-ylpropan-1-amine;dihydrochloride |

| InChI | InChI=1S/C7H11N3.2ClH/c1-2-6(8)7-5-9-3-4-10-7;;/h3-6H,2,8H2,1H3;2*1H |

| InChIKey | DMOPLTAINMKFIB-UHFFFAOYSA-N |

| SMILES | CCC(C1=NC=CN=C1)N.Cl.Cl |

| Parent Compound | 1-(Pyrazin-2-YL)propan-1-amine (CID 17786435) |

The compound typically presents as a crystalline solid, with the dihydrochloride salt formation significantly enhancing its water solubility . This improved solubility is particularly advantageous for biological testing and pharmaceutical applications where aqueous solubility is critical for efficacy and bioavailability.

Structural Comparisons with Related Compounds

Understanding the relationship between 1-(Pyrazin-2-yl)propan-1-amine dihydrochloride and structurally similar compounds provides valuable insights into its potential properties and applications.

Comparison with Structural Analogs

The following table presents a comparative analysis of 1-(Pyrazin-2-yl)propan-1-amine dihydrochloride with related compounds:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |

|---|---|---|---|

| 1-(Pyrazin-2-yl)propan-1-amine dihydrochloride | C7H13Cl2N3 | 210.10 | Reference compound |

| 1-(Pyrazin-2-yl)propan-2-amine | C7H11N3 | 137.18 | Amine at position 2 of propyl chain |

| 3-Pyrazin-2-ylpropan-1-amine dihydrochloride | C7H13Cl2N3 | 210.10 | Three-carbon spacer between pyrazine and amine |

| 1-(Pyridin-2-yl)propan-1-amine dihydrochloride | C8H14Cl2N2 | 209.12 | Pyridine ring instead of pyrazine |

| (S)-1-(Pyridin-4-yl)propan-1-amine dihydrochloride | C8H14Cl2N2 | 209.11 | Pyridine-4-yl group with S stereochemistry |

These structural differences significantly influence the compounds' physical properties, chemical reactivity, and potential biological activities . For example, the position of the amine group relative to the heterocyclic ring affects the electronic distribution, which can impact binding affinities to biological targets. Similarly, the replacement of pyrazine with pyridine changes the electronic character of the heterocycle, potentially altering interactions with various receptors or enzymes.

Structure-Activity Relationships

The structural features of 1-(Pyrazin-2-yl)propan-1-amine dihydrochloride suggest potential structure-activity relationships that may influence its biological properties:

-

The pyrazine ring provides two nitrogen atoms that can serve as hydrogen bond acceptors

-

The primary amine group can function as both a hydrogen bond donor and acceptor

-

The propyl chain offers flexibility that may facilitate optimal positioning in binding pockets

-

The dihydrochloride salt formation enhances water solubility and potentially improves bioavailability

These structural features collectively contribute to the compound's potential interactions with biological targets, suggesting possible applications in pharmaceutical research and drug development.

| Application Area | Potential Role | Supporting Rationale |

|---|---|---|

| Antimicrobial Research | Potential antimicrobial agent | Structural similarity to known antimicrobial pyrazines |

| Neuropharmacology | Neurological receptor modulator | Heterocyclic nitrogen atoms can interact with neural receptors |

| Enzyme Inhibition | Enzymatic binding site interaction | Amine functionality allows for hydrogen bonding with enzyme active sites |

| Drug Development | Building block for pharmaceutical compounds | Reactive functional groups permit further derivatization |

| Chemical Probes | Biological pathway investigation | Structural features enable specific binding interactions |

The compound's potential antimicrobial and antifungal properties make it particularly interesting for research in infectious disease treatment. Additionally, its structural similarity to compounds with neurological activity suggests possible applications in neuropharmacology research.

Research Applications

In chemical research, 1-(Pyrazin-2-yl)propan-1-amine dihydrochloride may serve several important functions:

-

As a building block for more complex molecular structures

-

In structure-activity relationship studies

-

As a reference compound for analytical method development

-

In coordination chemistry as a potential ligand for metal complexes

The amine functionality and heterocyclic nitrogen atoms provide multiple potential binding sites, making the compound versatile for various chemical investigations.

Pharmaceutical Relevance

The pharmaceutical potential of 1-(Pyrazin-2-yl)propan-1-amine dihydrochloride stems from both its structural features and the known properties of related compounds.

Drug Development Considerations

Several factors make 1-(Pyrazin-2-yl)propan-1-amine dihydrochloride potentially valuable in pharmaceutical research:

-

Enhanced water solubility due to the dihydrochloride salt formation, potentially improving bioavailability

-

The presence of both hydrogen bond donors and acceptors, facilitating interactions with biological targets

-

Structural similarity to known bioactive compounds, suggesting potential therapeutic applications

-

Relatively low molecular weight (210.10 g/mol), aligning with Lipinski's Rule of Five for drug-likeness

These properties collectively suggest that the compound may serve as a useful starting point for medicinal chemistry exploration and drug development efforts.

Future Research Directions

Synthetic Challenges and Opportunities

Future research could address current synthetic challenges:

-

Development of more efficient and scalable synthetic routes

-

Exploration of stereoselective methods for preparing optically pure derivatives

-

Implementation of green chemistry principles to minimize environmental impact

-

Investigation of continuous flow chemistry approaches for improved process control

Addressing these challenges could make 1-(Pyrazin-2-yl)propan-1-amine dihydrochloride and its derivatives more accessible for research purposes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume